molecular formula C24H27NO4 B2628177 2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid CAS No. 2580102-56-1

2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid

Cat. No.: B2628177
CAS No.: 2580102-56-1
M. Wt: 393.483
InChI Key: LHNCUQNWCRZEOC-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid involves multiple steps. The final step involves the addition of the acetic acid moiety under controlled reaction conditions

Chemical Reactions Analysis

2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid include:

These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .

Biological Activity

2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C24H26N2O5
  • Molecular Weight : 422.48 g/mol
  • InChIKey : UUHNDBRZOWQAMY-OYHNWAKOSA-N

The compound's biological activity is primarily attributed to its interaction with specific biochemical pathways. Research indicates that it may influence the Hedgehog (Hh) signaling pathway, which is crucial in regulating cell growth and differentiation. Aberrant activation of this pathway is linked to various cancers, making it a target for therapeutic intervention.

Biological Activity

  • Anticancer Properties :
    • Studies have shown that compounds with similar structural motifs can inhibit the Smoothened (SMO) receptor in the Hh pathway, leading to reduced tumor growth in models of basal cell carcinoma (BCC) and medulloblastoma (MB) . The ability to overcome drug resistance in these contexts is particularly noteworthy.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that piperidine derivatives can exhibit neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a key role.
  • Anti-inflammatory Activity :
    • Compounds related to this compound have been investigated for their anti-inflammatory effects, potentially by modulating cytokine production and inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Study on Hedgehog Pathway InhibitionDemonstrated that similar compounds effectively inhibit SMO activity, suggesting potential for treating Hh-dependent cancers .
Neuroprotection in Animal ModelsObserved protective effects against neurotoxicity in rodent models, indicating a potential therapeutic avenue for neurodegenerative diseases.
Anti-inflammatory AssaysShowed reduction in pro-inflammatory cytokines in vitro, supporting the compound's role in inflammation modulation.

Properties

IUPAC Name

2-[(3R,4S)-3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-2-16-14-25(12-11-17(16)13-23(26)27)24(28)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,2,11-15H2,1H3,(H,26,27)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNCUQNWCRZEOC-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CC[C@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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